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Compound of Interest

Compound Name:
3-Methylmorpholine-4-sulfonyl

chloride

CAS No.: 1156821-26-9

Cat. No.: B1438796

Get Quote

Executive Summary & Compound Identity
3-Methylmorpholine-4-sulfonyl chloride is a specialized heterocyclic reagent used primarily

in medicinal chemistry for the introduction of the 3-methylmorpholine-4-sulfonyl moiety.[1] This

structural motif is increasingly prevalent in drug discovery, particularly in the design of

sulfonamide-based inhibitors (e.g., PI3K/mTOR pathway modulators) where the chiral methyl

group at the C3 position offers enhanced selectivity and metabolic stability compared to the

non-substituted morpholine analogs.[1]

This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, MS) required

to validate the identity and purity of this compound.[1] It also details a robust, self-validating

synthetic protocol for its preparation.[1]
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthesis & Preparation Protocol
To ensure the spectral data presented below is reproducible, we define the synthetic route

typically used to generate high-purity samples. This protocol utilizes sulfuryl chloride (

), preferred over chlorosulfonic acid for secondary amines to minimize acid-catalyzed side
reactions.[1]

Reaction Pathway (DOT Visualization)
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Unlock Full Protocol on Website
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Caption: Electrophilic substitution pathway for the conversion of 3-methylmorpholine to its

sulfonyl chloride derivative.
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Experimental Protocol
Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

Reagent Preparation: Dissolve 3-methylmorpholine (10.0 mmol, 1.0 equiv) and triethylamine

(TEA) (12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM) (50 mL). Cool the

solution to 0°C in an ice bath.

Addition: Add a solution of sulfuryl chloride (

, 11.0 mmol, 1.1 equiv) in DCM (10 mL) dropwise over 20 minutes. Critical Step: Maintain
temperature <5°C to prevent decomposition.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2

hours. Monitor by TLC (hexane/EtOAc 7:3) or LC-MS (as methyl ester derivative by

quenching an aliquot with MeOH).

Workup:

Wash the organic layer with cold water (2 x 30 mL) to remove TEA[1]·HCl salts.[1]

Wash with brine (30 mL).

Dry over anhydrous

, filter, and concentrate under reduced pressure at <30°C.[1]

Purification: The crude product is often pure enough (>95%) for use.[1] If necessary, purify

via rapid silica gel chromatography (0-20% EtOAc in Hexanes).[1]

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is characterized by the diastereotopic nature of the ring protons due to the
chiral center at C3.[1] The electron-withdrawing sulfonyl chloride group (

) significantly deshields the
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-protons (positions 3 and 5) compared to the free amine.[1]

H NMR Data (400 MHz, CDCl

)
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Note: Chemical shifts may vary slightly (

ppm) depending on concentration and trace acid presence.[1]

C NMR Data (100 MHz, CDCl

)
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B. Infrared (IR) Spectroscopy
IR is the primary tool for confirming the presence of the sulfonyl chloride functional group.[1]

The absence of N-H stretches (from the precursor) and the appearance of strong S=O bands

are diagnostic.[1]
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C. Mass Spectrometry (MS)
Mass spectrometry provides confirmation of the molecular weight and the presence of chlorine

through its characteristic isotope pattern.[1]

MS Fragmentation Pathway (DOT Visualization)
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Caption: Proposed EI/ESI fragmentation pathway showing characteristic loss of chlorine and

sulfur dioxide.

Key MS Peaks (EI, 70 eV)
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Applications in Drug Development[1]
The 3-methylmorpholine scaffold is a "privileged structure" in medicinal chemistry.[1] The

sulfonyl chloride derivative serves as a critical electrophile for:

Sulfonamide Synthesis: Reacting with aryl amines to create sulfonamide linkers, common in

kinase inhibitors (e.g., PI3K inhibitors like PQR626 derivatives).[1]

Solubility Enhancement: The morpholine oxygen enhances aqueous solubility, while the

methyl group restricts conformational flexibility, potentially improving binding affinity to target

proteins (e.g., mTOR, PI3K

).[1]

Metabolic Stability: The C3-methyl group blocks metabolic oxidation at the

-carbon, a common clearance pathway for morpholine-containing drugs.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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